Amylin (1-37), human
Description
Disulfide Bond Formation and C-Terminal Amidation
Amylin (1-37), also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone with the primary sequence H-KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2 (UniProt: P10997). Two post-translational modifications are critical for its structural stability and biological activity:
- Disulfide Bond Formation : A conserved intramolecular disulfide bond between cysteine residues at positions 2 and 7 (Cys2–Cys7) stabilizes the N-terminal region. This covalent linkage restricts conformational flexibility, enabling transient α-helix formation in residues 5–16. Removal of this bond disrupts helical propensity and promotes β-sheet aggregation.
- C-Terminal Amidation : The peptide terminates in a tyrosine amide group (-NH2) instead of a free carboxylate (-COOH). This modification enhances receptor binding affinity and delays amyloid fibril formation by reducing electrostatic repulsion between monomers. Non-amidated amylin exhibits reduced activity at amylin receptors (AMY1R and AMY3R) and forms fibrils more rapidly.
Comparative Analysis of Mammalian IAPP Sequences
Mammalian amylin sequences share 84% identity, with conserved N- and C-terminal regions. Key differences include:
| Species | Residue Variations | Amyloidogenicity |
|---|---|---|
| Human | H18, F23, S29 | High |
| Rat | R18, L23, P25/P28/P29 | Low |
| Mouse | R18, L23, P25/P28/P29 | Low |
The human sequence lacks proline residues in the amyloidogenic core (residues 20–29), whereas rodents possess prolines at positions 25, 28, and 29. These substitutions introduce structural rigidity, preventing β-sheet alignment and fibril formation. For example, pramlintide—a synthetic amylin analog with prolines at positions 25, 28, and 29—exhibits negligible amyloidogenicity.
Secondary and Tertiary Structural Motifs
α-Helical Domains and β-Sheet Propensity
In its monomeric state, human amylin adopts a disordered structure in aqueous solution but forms transient α-helices in membrane-mimetic environments. Key structural features include:
- α-Helical Domains : Residues 5–22 fold into an amphipathic α-helix when bound to lipid bilayers, with the helix axis parallel to the membrane surface. This helix is stabilized by the Cys2–Cys7 disulfide bond and hydrophobic interactions involving leucine, valine, and phenylalanine side chains.
- β-Sheet Propensity : The C-terminal region (residues 20–37) is intrinsically disordered but shows high β-sheet propensity. Molecular dynamics simulations predict isolated β-strands in residues 22–26 and 30–35, which nucleate cross-β structures during aggregation.
Role of the 20–29 Residue Region in Amyloidogenicity
The 20–29 segment (NFGAILSSTN ) is the primary driver of amyloid fibril formation. Key characteristics include:
- Hydrophobic Core : Phenylalanine (F23), isoleucine (I26), and leucine (L27) form a hydrophobic cluster that promotes interpeptide stacking.
- Polar Zipper Motifs : Serine (S20, S28, S29) and threonine (T24, T30) residues facilitate hydrogen bonding between parallel β-strands.
- Aggregation Kinetics : Removal of the disulfide bond accelerates β-sheet formation in this region, leading to polymorphic fibrils.
Mutational studies demonstrate that substituting residues 20–29 with proline (as in rodent amylin) or charged residues (e.g., lysine) disrupts β-sheet alignment and delays fibril formation. For example, the F23L mutation in mammalian consensus sequences reduces amyloidogenicity eightfold while retaining receptor activity.
Properties
Molecular Weight |
3906.3 |
|---|---|
sequence |
KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY |
Origin of Product |
United States |
Scientific Research Applications
Physiological Role
Amylin is involved in various physiological processes:
- Glycemic Control : Amylin contributes to the regulation of blood glucose levels by inhibiting glucagon secretion, slowing gastric emptying, and promoting satiety .
- Cellular Mechanisms : It interacts with receptors in the central nervous system to modulate appetite and energy expenditure, indicating its role beyond just glycemic control .
Pathological Associations
Amylin is notably associated with the pathogenesis of T2DM:
- Amyloid Formation : In individuals with T2DM, amylin aggregates into amyloid fibrils that deposit in the islets of Langerhans, contributing to beta-cell dysfunction and apoptosis . The presence of these deposits is a hallmark of non-insulin-dependent diabetes mellitus (NIDDM).
- Genetic Mutations : Studies have identified mutations in the amylin gene, such as S20G, which increase its amyloidogenicity and are linked to early-onset diabetes . This mutation leads to a greater propensity for forming toxic aggregates that can damage pancreatic cells.
Therapeutic Applications
Amylin analogs have been developed for therapeutic use, particularly in managing diabetes:
- Pramlintide : This synthetic analog of amylin is used as an adjunct therapy for T2DM. It mimics the effects of natural amylin, helping to control postprandial blood glucose levels and reduce body weight .
- Research on New Analogues : Ongoing studies are focused on creating more potent and selective amylin analogs that could provide longer-lasting effects or improved safety profiles compared to existing treatments .
Apoptosis Induction by Amylin
A study demonstrated that both wild-type and S20G mutant amylins induce apoptosis in pancreatic cell lines. The S20G variant showed a significantly higher rate of apoptosis compared to wild-type amylin . This finding underscores the potential role of amylin aggregation in beta-cell loss observed in T2DM.
Amyloid Aggregation Mechanisms
Research has elucidated the stepwise process of amylin aggregation from monomers to toxic oligomers and fibrils. These aggregates exhibit cytotoxic properties that contribute to beta-cell death . Understanding these mechanisms is crucial for developing strategies to inhibit amyloid formation.
Effects on Central Nervous System
Studies have indicated that amylin influences neuronal activity related to appetite regulation. Its interaction with cholinergic neurons suggests potential implications for treating obesity alongside diabetes management .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key features of human amylin with its analogs and related peptides:
Mechanistic and Pharmacological Insights
- Pramlintide : This analog replaces residues 25, 28, and 29 with proline, disrupting β-sheet formation and reducing aggregation. However, it requires separate injections from insulin due to physical interactions .
- PEGylated Amylin: Conjugation with PEG enhances solubility and stability.
- Species-Specific Differences : Rat amylin shares 78% sequence identity with human amylin but lacks residues 20–29, a critical amyloidogenic region. This explains its low toxicity despite similar α-helical structures .
- AC187 : This antagonist inhibits amylin and Aβ toxicity in neurons, suggesting shared receptor pathways in Alzheimer’s disease (AD) and T2D .
Key Research Findings
Cytotoxicity and Aggregation
- Human Amylin Oligomers : Exhibit prion-like behavior, crossing cell membranes and inducing apoptosis in β-cells and neurons .
- Amylin in Diabetic Cardiomyopathy : Aggregated amylin deposits in cardiac tissue correlate with diabetic complications, confirmed by LC-MS/MS and Congo red staining .
- Pramlintide Limitations : Fails to restore basal amylin levels and requires frequent dosing .
Therapeutic Innovations
- PEGylation : Reduces aggregation while preserving receptor binding. In MCF-7 cells, PEGylated amylin showed an EC50 of 35.2 nM for cAMP production, comparable to native amylin .
- Transcriptional Effects : Overexpression of human amylin in C. elegans downregulated proteasome genes, mirroring β-cell dysfunction in T2D .
Controversies and Unresolved Questions
- Amyloid vs. Soluble Toxicity : While amyloid fibrils are histopathological markers, soluble oligomers are implicated in β-cell death. Transgenic mouse models show diabetes progression without amyloid deposits, supporting the "toxic oligomer" hypothesis .
Preparation Methods
Solid Phase Peptide Synthesis (SPPS)
The primary method for preparing human amylin (1-37) is solid phase peptide synthesis (SPPS) , particularly using the Fmoc (9-fluorenylmethoxycarbonyl) chemistry approach. Key features and steps include:
Resin Selection:
A low-loading acid-labile resin such as Rink amide AM resin is preferred to achieve the amidated C-terminus essential for amylin's biological activity.Fmoc Strategy:
The peptide chain is assembled from the C-terminus to the N-terminus by sequentially coupling Fmoc-protected amino acids. Side-chain protecting groups used include Arg(pbf), Asn(trt), Tyr(tBu), Cys(Trt), Lys(Boc), Thr(tBu), Ser(tBu), Gln(Trt), and His(Trt), which are stable during chain elongation and removed upon final cleavage.Pseudoproline Incorporation:
To reduce peptide aggregation and improve coupling efficiency, pseudoproline dipeptides are incorporated at strategic points. Notably, recent advances have shown that the use of a single pseudoproline moiety during synthesis yields higher purity and reduces costs compared to multiple pseudoprolines. This modification disrupts secondary structure formation during synthesis, preventing aggregation.Coupling Conditions:
Couplings are typically performed at elevated temperatures (~90°C) for most residues, except for cysteine and histidine, which are coupled at lower temperatures (~50°C) to minimize racemization.Double Coupling:
Double coupling steps are selectively applied, particularly after pseudoproline residues, to ensure complete reaction and reduce deletion sequences.
Cleavage and Deprotection
After chain assembly:
Oxidation and Disulfide Bond Formation
Human amylin contains a critical disulfide bridge between cysteine residues 2 and 7 , necessary for its biological activity:
Purification
Purification is essential to obtain biologically active and aggregation-free amylin:
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns is the standard method for purification.
Multiple rounds of RP-HPLC may be performed:
Additional purification steps may involve dissolving the peptide in hexafluoroisopropanol (HFIP) to disrupt aggregates before a final RP-HPLC purification.
Analytical Characterization
Purity and identity are confirmed by HPLC-MS analysis.
The peptide's sequence, molecular weight, and modifications (amidation, disulfide bond) are verified to ensure quality.
Summary Table of Preparation Steps
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Resin selection | Low-loading Rink amide AM resin | Ensures amidated C-terminus |
| Peptide assembly | Fmoc-SPPS with side-chain protection | Arg(pbf), Cys(Trt), Tyr(tBu), etc. |
| Pseudoproline incorporation | Single pseudoproline moiety to reduce aggregation and improve purity | Cost-effective, higher yield |
| Coupling conditions | Elevated temperature (90°C), lower for Cys and His (50°C) | Double coupling after pseudoproline residues |
| Cleavage and deprotection | TFA cleavage and side-chain deprotection | Precipitation with cold ether |
| Oxidation | Disulfide bond formation in DMSO or GdnHCl buffer, pH ~8.5 | Critical for biological activity |
| Purification | RP-HPLC on C18 column, multiple rounds including HFIP treatment | Removes impurities and aggregates |
| Lyophilization and storage | Dry powder stored at -20°C in low-binding tubes | Maintains stability |
| Analytical verification | HPLC-MS to confirm identity and purity | Ensures quality and correct modifications |
Research Findings and Notes on Preparation
The use of pseudoproline dipeptides is a significant advancement in the synthesis of amylin, reducing aggregation during SPPS and improving crude peptide purity.
The disulfide bridge (Cys2-Cys7) is essential for proper folding and biological function, and its formation is a critical step post-synthesis.
Multiple purification steps, including the use of hexafluoroisopropanol (HFIP) , help to remove residual scavengers and prevent amyloid fibril formation during preparation.
The amidated C-terminus is achieved by using an amide resin and is crucial for receptor binding and activity.
Synthesis challenges arise from the peptide’s hydrophobic and amyloidogenic nature, which necessitates careful control of synthesis conditions and purification protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
